Cloxyquin is a monohalogenated 8-hydroxyquinoline with activity against bacteria, fungi, and protozoa. Cloxyquin is reported to have activity against Mycobacterium tuberculosis, including strains that show resistance to common first-line antibacterial agents.
5-Chloro-8-hydroxyquinoline
CAS No.: 130-16-5
Cat. No.: VC21338258
Molecular Formula: C9H6ClNO
Molecular Weight: 179.60 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

CAS No. | 130-16-5 |
---|---|
Molecular Formula | C9H6ClNO |
Molecular Weight | 179.60 g/mol |
IUPAC Name | 5-chloroquinolin-8-ol |
Standard InChI | InChI=1S/C9H6ClNO/c10-7-3-4-8(12)9-6(7)2-1-5-11-9/h1-5,12H |
Standard InChI Key | CTQMJYWDVABFRZ-UHFFFAOYSA-N |
SMILES | C1=CC2=C(C=CC(=C2N=C1)O)Cl |
Canonical SMILES | C1=CC2=C(C=CC(=C2N=C1)O)Cl |
Appearance | Light Beige Solid |
Melting Point | >125°C (dec.) |
Chemical Properties and Identification
5-Chloro-8-hydroxyquinoline (CAS 130-16-5) is a chlorinated derivative of 8-hydroxyquinoline with the molecular formula C9H6ClNO and a molecular weight of 179.6 . It is commonly known by several synonyms including Cloxyquin, Cloxiquin, 5-chloro-8-quinolinol, Chlorisept, and Dermofungin . Chemically, it belongs to the quinoline family and is characterized as an organochlorine compound with a hydroxyl group at the 8-position and a chlorine atom at the 5-position .
Physical Characteristics
5-Chloro-8-hydroxyquinoline appears as a light green to gray powder . Its key physical properties are summarized in the following table:
Property | Value |
---|---|
Melting point | 122-124°C |
Boiling point | 348.7±22.0°C (Predicted) |
Density | 1.2364 (rough estimate) |
Vapor pressure | 0.003 Pa at 25°C |
Refractive index | 1.5330 (estimate) |
Solubility | 0.019 g/L (experimental) |
pKa | 3.77±0.10 (Predicted) |
InChIKey | RWPWQYXFGFYJBA-UHFFFAOYSA-N |
Synthesis Methods
Several methods have been documented for the synthesis of 5-Chloro-8-hydroxyquinoline, with recent advances focusing on improving yield and purity.
Industrial Preparation Method
A practical and efficient method for the industrial preparation of 5-Chloro-8-hydroxyquinoline involves the following steps:
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Reaction of 4-chloro-2-nitrophenols and 4-chloro-2-amino-phenol with hydrochloric acid to obtain the first reaction solution
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Addition of methacrylaldehyde mixed with glacial acetic acid to the first reaction solution
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Insulation reaction followed by slow cooling to room temperature to crystallize 5-chloro-8-hydroxyquinoline hydrochloride
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Dilution of the hydrochloride salt with water, pH adjustment to acidity (pH 1-5), addition of activated carbon, and filtration
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Neutralization of the filtrate, filtration, and drying to obtain the purified product
This method reportedly yields 5-Chloro-8-hydroxyquinoline with HPLC purity of 98% and a yield of 95% .
Hybrid Synthesis
Researchers have reported the synthesis of 5-chloro-8-hydroxyquinoline-ciprofloxacin hybrid molecules via the Mannich reaction . This approach involves reacting 5-chloro-8-hydroxyquinoline with ciprofloxacin in the presence of paraformaldehyde in ethanol, yielding the hybrid product with approximately 75% yield .
Biological Activities
5-Chloro-8-hydroxyquinoline exhibits diverse biological activities, making it valuable for various therapeutic applications.
Antibacterial Activity
The compound demonstrates significant antibacterial properties, particularly when hybridized with other antimicrobial agents. For example, the 5-chloro-8-hydroxyquinoline-ciprofloxacin hybrid shows promising activity against both Gram-positive and Gram-negative bacteria, including drug-resistant strains . Studies have shown this hybrid is effective against Staphylococcus epidermidis, S. aureus, Enterococci faecalis, and E. faecium with minimum inhibitory concentrations (MICs) of 4-16 μg/mL .
Antituberculosis Activity
Cloxiquine (another name for 5-Chloro-8-hydroxyquinoline) exhibits notable antituberculosis activities with MICs ranging from 0.062 to 0.25 μg/mL against 9 standard strains and 150 Mycobacterium tuberculosis isolates .
In Vitro Studies
5-Chloro-8-hydroxyquinoline has demonstrated significant anticancer potential in laboratory studies:
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At concentrations of 0.5-10 μM (24-hour exposure), it suppresses both B16F10 and A375 melanoma cell growth in a dose-dependent manner
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At the same concentration range, it inhibits the migration of B16F10 and A375 cells
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At lower concentrations (0.5-2.5 μM, 24-hour exposure), it suppresses glycolysis in B16F10 cells, potentially interfering with cancer cell metabolism
In Vivo Studies
Animal studies have further supported the anticancer potential of this compound:
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Intraperitoneal administration of 5-25 mg/kg daily for 8 days suppresses tumor growth in mouse B16F10 melanoma xenograft models
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The same dosing regimen extended to 14 days suppresses tumor metastasis in mouse B16F10 melanoma lung metastatic models
Structure-Activity Relationships
The biological activity of 5-Chloro-8-hydroxyquinoline is closely tied to its structural characteristics. It belongs to the broader family of 8-hydroxyquinoline derivatives, which collectively demonstrate a wide range of pharmacological applications.
Importance of the 8-Hydroxyquinoline Scaffold
The 8-hydroxyquinoline nucleus serves as a versatile building block for developing pharmacologically active compounds . This moiety is recognized for its ability to:
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Act as iron-chelators for neuroprotection
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Function as anticancer agents
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Inhibit 2OG-dependent enzymes
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Chelate metalloproteins
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Act as anti-HIV, antifungal, antileishmanial, and antischistosomal agents
Effect of Chlorination
The chlorine substituent at the 5-position appears to significantly enhance the biological activity of the base 8-hydroxyquinoline structure. Studies comparing various 8-hydroxyquinoline derivatives have shown that halogenation, particularly chlorination, can improve antimicrobial and anticancer properties .
Related Compounds
5-Chloro-8-hydroxyquinoline Sulfate
The sulfate form of 5-Chloro-8-hydroxyquinoline (CAS 15164-40-6) has the molecular formula C9H6ClNO4S and a molecular weight of 259.67 . It appears as a yellow crystalline solid with a melting point of 186-188°C . This form is soluble in DMSO, hot water, and methanol, and requires storage at 0 to -20°C .
Other 8-Hydroxyquinoline Derivatives
Various other derivatives of 8-hydroxyquinoline have been synthesized and evaluated for biological activity. For example, 5,7-dibromo-8-hydroxyquinoline has demonstrated anticancer activity against several cell lines, including A549, FL, HeLa, HT29, and MCF7 .
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